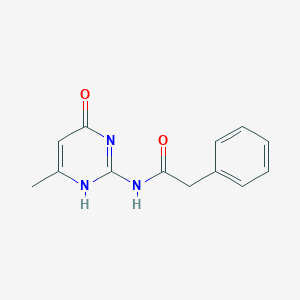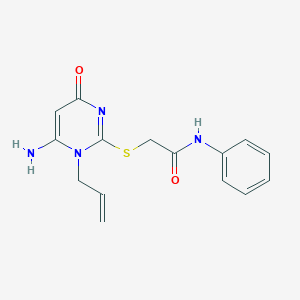
N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a pyrimidine derivative that has been synthesized through a multistep process involving several chemical reactions.
作用机制
The mechanism of action of N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide involves the inhibition of acetylcholinesterase, which results in an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in cognitive function, including memory and learning. By inhibiting the activity of acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function. This compound has also been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties. It has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
实验室实验的优点和局限性
N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide has several advantages for lab experiments, including its ability to inhibit the activity of acetylcholinesterase, which can improve cognitive function. This compound has also been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties, which can be useful in various research applications. However, there are also limitations to using this compound in lab experiments, including its complex synthesis method and potential toxicity.
未来方向
There are several future directions for the research and development of N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide. One potential direction is the further study of its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to determine the potential toxicity of this compound and its long-term effects on human health.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties, and has been studied for its potential use in the treatment of neurodegenerative disorders. While there are advantages to using this compound in lab experiments, there are also limitations, including its complex synthesis method and potential toxicity. Further research is needed to determine the full potential of this compound and its long-term effects on human health.
合成方法
The synthesis of N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide involves a multistep process that includes several chemical reactions. The first step involves the synthesis of 6-methyl-4-oxo-1H-pyrimidine-2-carboxylic acid, which is then reacted with thionyl chloride to form 6-methyl-4-oxo-1H-pyrimidine-2-carbonyl chloride. The resulting compound is then reacted with 2-phenylacetic acid to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide has been the subject of numerous scientific studies due to its potential applications in various fields. This compound has been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
属性
分子式 |
C13H13N3O2 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC 名称 |
N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C13H13N3O2/c1-9-7-11(17)15-13(14-9)16-12(18)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,14,15,16,17,18) |
InChI 键 |
NZDAZFLGDYEVIQ-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC(=O)N=C(N1)NC(=O)CC2=CC=CC=C2 |
SMILES |
CC1=CC(=O)N=C(N1)NC(=O)CC2=CC=CC=C2 |
规范 SMILES |
CC1=CC(=O)N=C(N1)NC(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-ethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280383.png)

![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280393.png)



![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B280398.png)

![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)


